molecular formula C22H28N2O4S B6496224 N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 955613-07-7

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B6496224
CAS RN: 955613-07-7
M. Wt: 416.5 g/mol
InChI Key: QFJJFVVWRLLQIT-UHFFFAOYSA-N
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Description

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is 416.17697855 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Properties

The compound exhibits promising antiviral activity. For instance, derivatives of indole, such as 7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole , have been reported as anti-Herpes Simplex virus-1 (HSV-1) compounds . Further exploration of F2294-0123’s antiviral potential could lead to novel therapeutic agents.

Antioxidant Potential

Imidazole-containing compounds related to F2294-0123 have demonstrated antioxidant properties. For example, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives exhibited good scavenging potential, comparable to ascorbic acid . Investigating F2294-0123’s antioxidant effects could contribute to understanding its clinical applications.

Plant Hormone Analog

Indole derivatives play a crucial role in plant biology. Indole-3-acetic acid , a plant hormone produced from tryptophan degradation, influences growth, development, and responses to environmental cues. Although F2294-0123 is structurally distinct, exploring its potential as a plant hormone analog could yield interesting insights .

Mechanism of Action

Target of Action

The primary target of F2294-0123 is the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating the activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]) .

Mode of Action

F2294-0123 is an adenosine triphosphate (ATP)-competitive inhibitor of the WEE1 tyrosine kinase . The proposed mechanism of action of F2294-0123 involves promoting entry into uncontrolled mitosis for cells with accumulated DNA damage and, ultimately, cell death via mitotic catastrophe .

Biochemical Pathways

F2294-0123 affects the phosphorylation of CDC2, forcing the progression through the cell cycle despite the presence of DNA damage or replication stress . This property makes F2294-0123 amenable to combination with multiple chemotherapies with different mechanisms of action .

Pharmacokinetics

The pharmacokinetics of F2294-0123 are currently being evaluated in ongoing phase 1 clinical trials . These studies aim to determine the safety, tolerability, pharmacokinetic profiles, and preliminary antitumor activity of F2294-0123 .

Result of Action

The result of F2294-0123’s action is the induction of mitotic catastrophe and apoptosis in cancer cells . This occurs as the compound forces cells to enter mitosis with unrepaired DNA, leading to cell death .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of F2294-0123 is currently under investigation. It is known that continuous exposure to f2294-0123 seems to be needed to maximize monotherapy efficacy in preclinical models .

properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-2-11-24-12-3-4-18-15-17(5-7-20(18)24)9-10-23-29(25,26)19-6-8-21-22(16-19)28-14-13-27-21/h5-8,15-16,23H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJJFVVWRLLQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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